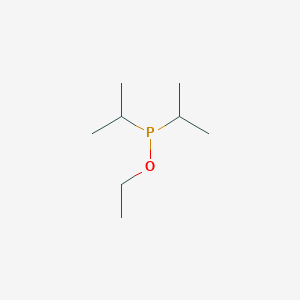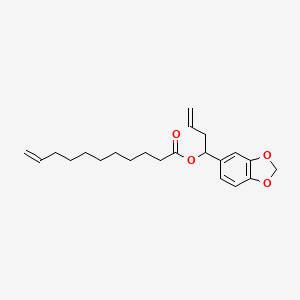
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is an organic compound that features a benzodioxole ring, a butenyl group, and an undecenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Attachment of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated benzodioxole with a butenyl halide.
Esterification: The final step involves the esterification of the resulting compound with undec-10-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Halogenated benzodioxole derivatives, substituted benzodioxole derivatives
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The butenyl and undecenoate groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but with a butanone group instead of a butenyl and undecenoate ester.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an ethan-1-ol group instead of a butenyl and undecenoate ester.
3-(1,3-Benzodioxol-5-yl)propenal: Features a propenal group instead of a butenyl and undecenoate ester.
Uniqueness
1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is unique due to its combination of a benzodioxole ring, a butenyl group, and an undecenoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
5434-18-4 |
|---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)but-3-enyl undec-10-enoate |
InChI |
InChI=1S/C22H30O4/c1-3-5-6-7-8-9-10-11-13-22(23)26-19(12-4-2)18-14-15-20-21(16-18)25-17-24-20/h3-4,14-16,19H,1-2,5-13,17H2 |
InChI-Schlüssel |
KXXBORXYWJRZAX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)OC(CC=C)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



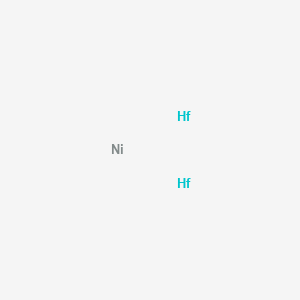
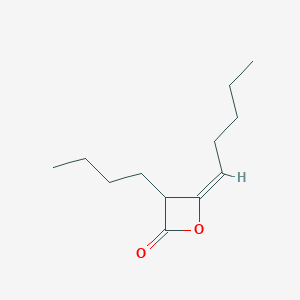
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)

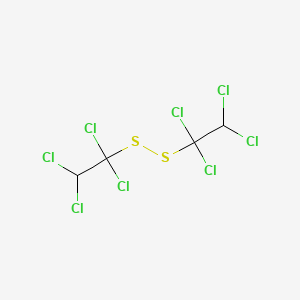
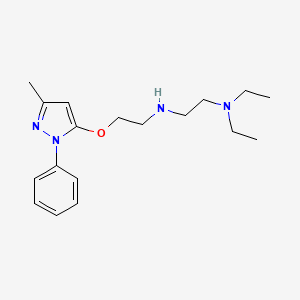
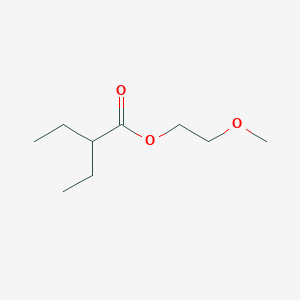
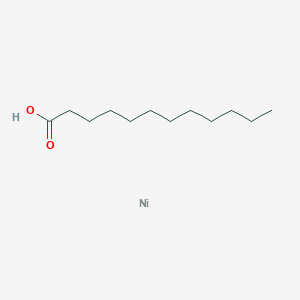

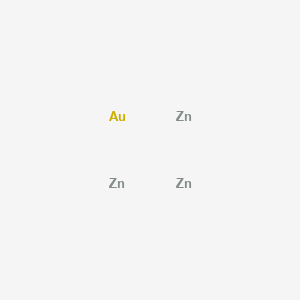
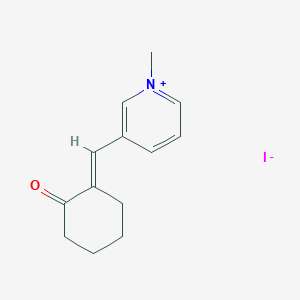
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
